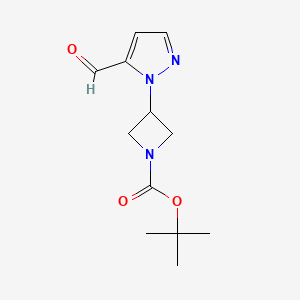![molecular formula C12H20FNO4 B6599112 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid CAS No. 1780510-71-5](/img/structure/B6599112.png)
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid, also known as TBOC-FAA, is an organic compound that is widely used in the synthesis of organic molecules and in the study of biochemical and physiological processes. TBOC-FAA is a versatile reagent with multiple uses in organic synthesis, including in the synthesis of peptides, amino acids, and other compounds. In addition, TBOC-FAA has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of compounds.
Aplicaciones Científicas De Investigación
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been widely used in scientific research, particularly in the study of biochemical and physiological processes. 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of compounds. In addition, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been used in the synthesis of peptides, amino acids, and other compounds.
Mecanismo De Acción
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is an organic compound that is used in the synthesis of organic molecules and in the study of biochemical and physiological processes. The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is not well understood, but it is believed to be related to its ability to react with various compounds, including amino acids, peptides, and other compounds.
Biochemical and Physiological Effects
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been shown to have a variety of biochemical and physiological effects. 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins and other molecules. In addition, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid has been shown to have an inhibitory effect on the activity of various hormones, such as insulin, glucagon, and growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid in laboratory experiments has several advantages. 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a relatively inexpensive reagent, and it is relatively easy to handle and store. In addition, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a versatile reagent that can be used in a variety of reactions and experiments. However, there are some limitations to the use of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid in laboratory experiments. For example, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a relatively unstable compound, and it can be easily hydrolyzed in the presence of water or other solvents.
Direcciones Futuras
There are several potential future directions for the use of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid in scientific research. 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid could be used to study the mechanism of action of various enzymes and to study the biochemical and physiological effects of compounds. In addition, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid could be used to develop new synthetic methods for the synthesis of peptides, amino acids, and other compounds. Finally, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid could be used to develop new drugs and therapeutic agents.
Métodos De Síntesis
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is synthesized by an acid-catalyzed reaction between tert-butyl chloroformate and 2-fluoroacetic acid. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, to produce the desired product. In addition, the reaction can be carried out in a variety of solvents, including water, ethanol, and dimethylsulfoxide.
Propiedades
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHYMVRZDTLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)

![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)



![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)